

Application Note: Quantification of 11-Methyltetradecanoyl-CoA using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: 11-Methyltetradecanoyl-CoA

Cat. No.: B15549098

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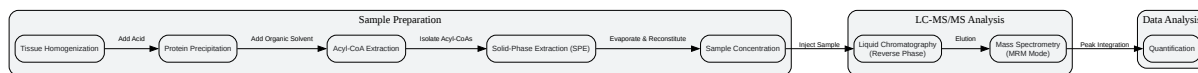
Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Methyltetradecanoyl-CoA is a saturated long-chain acyl-CoA that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic pathways and for the development of therapeutics targeting metabolic disorders. This application note describes a robust and sensitive method for the analysis of **11-Methyltetradecanoyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs, providing a framework for researchers to adapt to their specific experimental needs.

Experimental Workflow

The overall experimental workflow for the analysis of **11-Methyltetradecanoyl-CoA** is depicted below.



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Caption: Experimental workflow for **11-Methyltetradecanoyl-CoA** analysis.

Methodology

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1]

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues

- Homogenization: Homogenize tissue samples (less than 100 mg) in a glass homogenizer with 10 volumes of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
- Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
- Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
- Purification:
 - Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
 - Elute the acyl-CoAs using 2-propanol.
- Concentration and Reconstitution: Concentrate the eluent and reconstitute the sample in an appropriate solvent, such as 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile, for LC-MS analysis.[2]

Liquid Chromatography

A reverse-phase liquid chromatography (RPLC) method is suitable for the separation of long-chain acyl-CoAs.

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	75 mM KH ₂ PO ₄ , pH 4.9
Mobile Phase B	Acetonitrile with 600 mM glacial acetic acid
Flow Rate	0.25 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 μ L

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	10
10.0	90
12.0	90
12.1	10
15.0	10

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	To be determined for 11-Methyltetradecanoyl-CoA
Collision Energy	To be optimized
Dwell Time	100 ms

Note on MRM Transitions: A metabolomic approach using a programmed MRM method can be employed to profile all acyl-CoAs. This involves setting up mass ion transitions with a mass difference of 507 between the precursor ion (Q1) and the product ion (Q3).[3] For **11-Methyltetradecanoyl-CoA**, the specific precursor ion would need to be calculated based on its molecular weight.

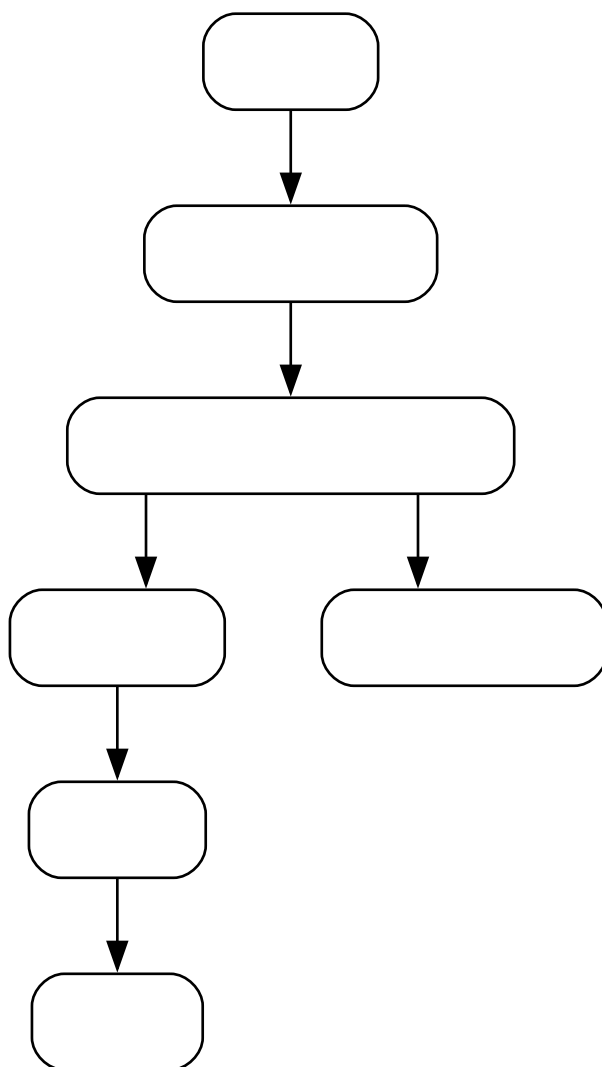
Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS method.

Parameter	Expected Performance
Linearity	Wide concentration range with $r^2 > 0.99$
Lower Limit of Detection (LOD)	Low nM range
Lower Limit of Quantitation (LLOQ)	Low to mid nM range
Precision (%RSD)	< 15%
Accuracy (% Recovery)	80 - 120%
Extraction Recovery	70 - 80%

Signaling Pathway Context

The analysis of **11-Methyltetradecanoyl-CoA** and other acyl-CoAs is critical for understanding cellular metabolism, particularly fatty acid oxidation and synthesis.



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Caption: Overview of Acyl-CoA in fatty acid metabolism.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of **11-Methyltetradecanoyl-CoA** in biological matrices. The detailed sample preparation and instrumental parameters offer a solid foundation for researchers to implement this methodology in their laboratories. Optimization of specific parameters, particularly the MRM transitions and collision energies, will be necessary to achieve the best performance for this specific analyte.

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- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
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